Pro-Phe-Phe

Description

Structure

3D Structure

Properties

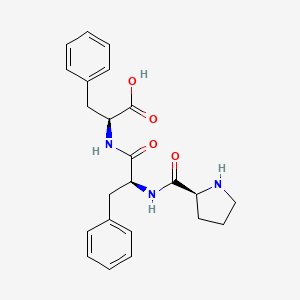

Molecular Formula |

C23H27N3O4 |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C23H27N3O4/c27-21(18-12-7-13-24-18)25-19(14-16-8-3-1-4-9-16)22(28)26-20(23(29)30)15-17-10-5-2-6-11-17/h1-6,8-11,18-20,24H,7,12-15H2,(H,25,27)(H,26,28)(H,29,30)/t18-,19-,20-/m0/s1 |

InChI Key |

BUEIYHBJHCDAMI-UFYCRDLUSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Self-Assembly Mechanism of Pro-Phe-Phe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core self-assembly mechanism of the tripeptide Pro-Phe-Phe (PFP). PFP has been identified as a highly aggregation-prone tripeptide among natural amino acids, forming unique helical-like sheet structures.[1][2] These assemblies are stabilized by dry hydrophobic interfaces primarily driven by the phenylalanine residues.[1][2] This guide details the thermodynamic and kinetic driving forces, structural characteristics, and the experimental protocols used to elucidate its assembly process.

Core Self-Assembly Mechanism

The self-assembly of Pro-Phe-Phe is a spontaneous process driven by a combination of non-covalent interactions. Unlike many short peptides that form β-sheet structures, Pro-Phe-Phe organizes into helical-like sheets.[1][2] The proline residue introduces a conformational constraint that, combined with the strong π-π stacking and hydrophobic interactions of the two consecutive phenylalanine residues, directs the assembly into a helical architecture.

The primary driving forces for this assembly are:

-

Hydrophobic Interactions: The phenyl rings of the two phenylalanine residues create extensive hydrophobic surfaces. The exclusion of water from these surfaces provides a significant thermodynamic driving force for aggregation.

-

π-π Stacking: The aromatic rings of the phenylalanine residues stack, creating stabilizing π-π interactions that contribute to the ordered arrangement of the peptides within the assembly.

-

Hydrogen Bonding: Intermolecular hydrogen bonds form between the peptide backbones, further stabilizing the assembled structure.

The process is influenced by environmental factors such as pH, temperature, ionic strength, and peptide concentration, which can affect the kinetics and thermodynamics of assembly and the morphology of the final structures.[3][4]

Quantitative Data on Phenylalanine-Based Peptide Self-Assembly

While specific thermodynamic and kinetic data for Pro-Phe-Phe are not extensively available in the literature, data from related phenylalanine-based systems provide valuable insights into the energetics and rates of assembly. The following tables summarize key quantitative parameters for phenylalanine (Phe), diphenylalanine (Phe-Phe), and triphenylalanine (Phe-Phe-Phe), which serve as comparative models to understand the behavior of Pro-Phe-Phe.

Table 1: Thermodynamic and Kinetic Parameters of Phenylalanine-Based Peptide Self-Assembly

| Parameter | Phe (Phenylalanine) | Phe-Phe (Diphenylalanine) | Phe-Phe-Phe (Triphenylalanine) | Reference(s) |

| Solubility (mM) | 139 ± 6 | 1.3 ± 0.1 | 0.11 ± 0.01 | [5] |

| Critical Aggregation Conc. | ~60 mM (Light Scatter) | Not Specified | Not Specified | [6] |

Table 2: Structural and Mechanical Properties of Phenylalanine-Based Assemblies

| Parameter | Phe Assemblies | Hyp-Phe-Phe Assemblies | Reference(s) |

| Morphology | Fibrils, Twisted Ribbons | Fibrillar | [7][8] |

| Young's Modulus (GPa) | Up to 30 | ~102 | [7][8] |

| Fibril/Ribbon Diameter | ~55 nm (Ile-Phe) | Not Specified | [9] |

| Helical Periodicity | ~52.7 nm (Lithostathine Helices) | Not Specified | [10] |

Table 3: Rheological Properties of Related Peptide Hydrogels

| Peptide System | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Conditions | Reference(s) |

| Fmoc-Phe-DAP | 1172 - 2085 | Lower than G' | pH 3.0 - 9.0 | [11] |

| Fmoc-Phe | ~1000 | Lower than G' | Gel formed with glucono-δ-lactone | [7] |

| Gelatin-based hydrogels | Varies with concentration | Varies with concentration | Frequency sweep test | [12] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the self-assembly of Pro-Phe-Phe and similar peptides.

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology and measure the dimensions of the self-assembled nanostructures.

Protocol:

-

Sample Preparation: Dissolve Pro-Phe-Phe in an appropriate solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), to create a stock solution (e.g., 1-2 mg/mL). Induce self-assembly by diluting the stock solution with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the desired final concentration. Allow the solution to incubate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to allow for fibril formation.

-

Grid Preparation: Place a 4 µL drop of the peptide solution onto a glow-discharged, carbon-coated copper TEM grid for 1-2 minutes.

-

Negative Staining: Wick away the excess solution with filter paper. Immediately apply a 4 µL drop of a negative stain solution (e.g., 2% (w/v) uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 1-2 minutes.

-

Final Preparation: Wick away the excess stain and allow the grid to air dry completely.

-

Imaging: Image the samples using a transmission electron microscope operating at an accelerating voltage of 80-120 kV. Capture images at various magnifications to observe the overall morphology and fine structural details.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of the Pro-Phe-Phe assemblies (i.e., helical vs. β-sheet).

Protocol:

-

Sample Preparation: Prepare Pro-Phe-Phe solutions at various concentrations (e.g., 0.1 mg/mL) in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).[13][14] Ensure the total absorbance of the sample is below 1.0.[14]

-

Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range to 190-260 nm for far-UV analysis. Other parameters include a bandwidth of 1.0 nm, a scanning speed of 50 nm/min, and a data pitch of 0.5 nm.

-

Measurement: Record the CD spectra at a controlled temperature (e.g., 25°C) using a quartz cuvette with a path length of 1 mm.

-

Data Analysis: Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio. Subtract the spectrum of the buffer blank from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ to normalize for concentration and path length. The presence of characteristic peaks will indicate the secondary structure (e.g., minima around 208 and 222 nm for α-helices).

Thioflavin T (ThT) Fluorescence Assay

Objective: To monitor the kinetics of amyloid-like fibril formation in real-time.

Protocol:

-

Reagent Preparation: Prepare a stock solution of Thioflavin T (ThT) (e.g., 1 mM in water) and filter it through a 0.22 µm filter. Prepare the Pro-Phe-Phe peptide solution at the desired concentration in an appropriate buffer (e.g., PBS, pH 7.4).

-

Assay Setup: In a 96-well black, clear-bottom microplate, mix the peptide solution with ThT to a final concentration of 10-25 µM ThT.[15] The final volume in each well should be around 100-200 µL. Include control wells with buffer and ThT only.

-

Kinetic Measurement: Place the microplate in a fluorescence plate reader pre-set to 37°C.[15] Monitor the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.[16] Shaking between readings may be employed to accelerate aggregation.[5]

-

Data Analysis: Plot the fluorescence intensity versus time. The resulting sigmoidal curve can be analyzed to determine kinetic parameters such as the lag time (nucleation phase) and the apparent rate constant of fibril growth (elongation phase).

Visualizations

The following diagrams illustrate the key pathways and relationships in Pro-Phe-Phe self-assembly.

Caption: A simplified workflow of the Pro-Phe-Phe self-assembly process.

Caption: Workflow for the experimental characterization of Pro-Phe-Phe self-assembly.

Caption: Key physicochemical factors that modulate the self-assembly of Pro-Phe-Phe.

Biological Interactions

Currently, the specific signaling pathways modulated by Pro-Phe-Phe nanostructures upon interaction with cells have not been extensively elucidated in the literature. Studies on related self-assembling peptides suggest that factors such as the nanostructure's morphology, surface charge, and mechanical properties can influence cell viability and adhesion.[17][18] Cationic and hydrophobic domains can lead to interactions with the negatively charged cell membrane, potentially causing disruption.[18] However, for Pro-Phe-Phe, which is biocompatible, it is hypothesized that the organized and stable helical structures present a surface that supports cell viability. Further research is required to identify specific receptor interactions and downstream signaling cascades.

Caption: General overview of Pro-Phe-Phe nanostructure interaction with cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cris.tau.ac.il [cris.tau.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Nanomechanical properties and phase behavior of phenylalanine amyloid ribbon assemblies and amorphous self-healing hydrogels. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Ile-Phe Dipeptide Self-Assembly: Clues to Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. library.plu.edu [library.plu.edu]

- 11. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tainstruments.com [tainstruments.com]

- 13. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mapping the Broad Structural and Mechanical Properties of Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Engineering of Rigid Hydrogels Co-assembled from Collagenous Helical Peptides Based on a Single Triplet Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impact of nanopore morphology on cell viability on mesoporous polymer and carbon surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell death versus cell survival instructed by supramolecular cohesion of nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Pro-Phe-Phe: A Technical Guide for Researchers

An In-depth Examination of the Pro-Phe-Phe Tripeptide Core in Material Science and Pharmacology

The tripeptide Proline-Phenylalanine-Phenylalanine (Pro-Phe-Phe) stands as a molecule of significant interest at the intersection of materials science and biochemistry. While its direct, classical pharmacological activity as a signaling molecule is not extensively documented, its unique structural properties and its presence in larger bioactive peptides make it a compelling subject for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the known characteristics of Pro-Phe-Phe, focusing on its remarkable self-assembly properties, its role as a component in bioactive molecules, and the experimental methodologies crucial for its study.

Core Properties: Self-Aggregation and Nanostructure Formation

The most prominent characteristic of the Pro-Phe-Phe tripeptide is its high propensity for self-aggregation. This intrinsic property drives the formation of unique, rigid, helical-like nanosheets that can further assemble into super-helical nanostructures[1]. The mechanism is largely driven by the mating of these sheets through aromatic dry interfaces, facilitated by the two phenylalanine residues[1]. This behavior is of significant interest for the design and development of novel biomaterials and nanostructures.

The proline residue introduces a rigid kink in the peptide backbone, which, in concert with the hydrophobic and aromatic nature of the phenylalanine residues, dictates the assembly process. This capacity for creating ordered nanostructures has also led to the investigation of Pro-Phe-Phe and its derivatives for their piezoelectric properties, offering potential applications in bioelectronics and energy harvesting[2].

Biological Context and Potential Therapeutic Applications

While data on the standalone biological activity of linear Pro-Phe-Phe is sparse, its constituent amino acids and its presence within larger cyclic peptides provide valuable insights into its potential roles.

Anticancer Potential in Cyclic Scaffolds

The Pro-Pro-Phe-Phe sequence, a close analog, is a pivotal component in cyclic peptides that exhibit significant bioactivity. For instance, certain cyclic peptides containing this sequence have demonstrated cytotoxic and cytostatic effects against patient-derived melanoma cells[3]. The cyclic structure provides a constrained conformation that enhances biological activity compared to linear counterparts. These findings suggest that the Pro-Phe-Phe motif, when incorporated into a suitable scaffold, can contribute to potent anticancer properties[3].

Neuromodulatory and Receptor-Binding Activity of Analogs

Peptides incorporating Pro-Phe motifs are known to interact with the central nervous system. For example, the analog Pro-Phe-Gly-NH2 has been shown to enhance the binding of dopamine (B1211576) receptor agonists to striatal dopamine receptors, suggesting a role in modulating dopaminergic signaling[4]. Furthermore, the Tyr-Pro-Phe-Phe-NH2 sequence is the structure of Endomorphin-2, an endogenous opioid peptide with high affinity and selectivity for the µ-opioid receptor, playing a role in pain control[5]. These examples highlight the potential for Pro-Phe-Phe-containing structures to be developed as modulators of key neurological pathways.

Quantitative Data on Related Peptides

| Compound/Peptide Name | Target/Assay | Activity Metric | Value | Reference |

| cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | Viability of DMBC29 melanoma cells | IC50 (approx.) | ~10 µM (48h) | [3] |

| cyclo(Pro-homoPro-β³homoPhe-Phe-) (P11) | Viability of DMBC29 melanoma cells | IC50 (approx.) | ~40 µM (48h) | [3] |

| Pro-Phe-Gly-NH₂ | Enhancement of ADTN binding to dopamine receptors | % Enhancement | 31% at 1 µM | [4] |

Note: The data presented is for analogs or larger peptides containing the Pro-Phe or Pro-Pro-Phe-Phe sequence, not for the linear Pro-Phe-Phe tripeptide itself.

Experimental Protocols

The synthesis and evaluation of Pro-Phe-Phe and its analogs rely on established laboratory techniques. The following sections detail the core methodologies.

Solid-Phase Peptide Synthesis (SPPS)

The chemical synthesis of Pro-Phe-Phe is efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Objective: To synthesize the tripeptide H-Pro-Phe-Phe-OH.

Methodology:

-

Resin Selection and Swelling: A suitable resin, such as a pre-loaded Fmoc-Phe-Wang resin, is swelled in a solvent like Dichloromethane (DCM) and subsequently washed with N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound phenylalanine is removed by treating the resin with a solution of 20% piperidine (B6355638) in DMF. This exposes the free amine for the next coupling step. The resin is then thoroughly washed with DMF.

-

Amino Acid Coupling (Phenylalanine): The second amino acid, Fmoc-Phe-OH, is activated. This is typically done by dissolving the amino acid with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. This activated mixture is then added to the resin and agitated for 1-2 hours to form the peptide bond. Completion of the reaction can be monitored with a Kaiser test. The resin is washed with DMF.

-

Repeat Deprotection and Coupling (Proline): The Fmoc deprotection step is repeated to expose the amine of the newly added phenylalanine. Subsequently, Fmoc-Pro-OH is activated and coupled to the growing peptide chain using the same procedure.

-

Final Deprotection: After the final coupling, the N-terminal Fmoc group on proline is removed using 20% piperidine in DMF.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is achieved by treating the peptide-resin with a cleavage cocktail, commonly a mixture of Trifluoroacetic acid (TFA) with scavengers like water and Triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% Water, 2.5% TIS), for 2-3 hours[6][7].

-

Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether. The crude peptide is then collected by centrifugation, washed, and dried. Final purification is achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Bioactivity Assessment: Cytotoxicity (MTT Assay)

Objective: To determine the effect of a peptide on the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Methodology: [8]

-

Cell Culture: Plate a relevant cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like A375 melanoma for anticancer screening) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

-

Peptide Treatment: Prepare serial dilutions of the Pro-Phe-Phe peptide in a suitable vehicle (e.g., sterile PBS or DMSO, ensuring the final vehicle concentration is non-toxic, typically ≤ 0.5%). Add the peptide solutions to the cells in triplicate. Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Plot the viability against peptide concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations: Workflows and Pathways

Peptide Self-Assembly Mechanism```dot

Caption: General experimental workflow for in vitro bioactivity assessment of peptides.

Representative Peptide-Modulated Signaling Pathway

Caption: Hypothetical GPCR signaling pathway modulated by a bioactive peptide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

discovery and synthesis of Pro-Phe-Phe

An In-depth Technical Guide on the Discovery and Synthesis of Pro-Phe-Phe

Introduction

The tripeptide Pro-Phe-Phe, composed of the amino acids Proline, Phenylalanine, and Phenylalanine, is a molecule of significant interest in the fields of materials science and nanotechnology. While a singular "discovery" event is not prominently documented, its recognition stems from research into peptide self-assembly and aggregation phenomena. Pro-Phe-Phe is distinguished as one of the most aggregation-prone tripeptides composed of natural amino acids.[1] This property allows it to form unique helical-like sheets that associate through aromatic dry interfaces, making it a valuable building block for the design of modular, super-helical self-assembling nanostructures.[1]

This technical guide provides a comprehensive overview of the synthesis of Pro-Phe-Phe, its physicochemical properties, and the mechanisms of its self-assembly. It is intended for researchers, scientists, and drug development professionals interested in the application of self-assembling peptides in nanotechnology and biomedicine.

Physicochemical Properties

The properties of Pro-Phe-Phe are dictated by its constituent amino acids. Proline's cyclic structure imparts a conformational rigidity, often inducing turns in peptide backbones. Phenylalanine is an aromatic and hydrophobic amino acid, and the presence of two consecutive phenylalanine residues drives the self-assembly process through π-π stacking and hydrophobic interactions.

Table 1: Physicochemical Properties of Pro-Phe-Phe and its Constituent Amino Acids

| Property | Proline (Pro) | Phenylalanine (Phe) | Pro-Phe-Phe |

| Molecular Formula | C5H9NO2 | C9H11NO2 | C23H27N3O4 |

| Molecular Weight | 115.13 g/mol | 165.19 g/mol | 409.48 g/mol |

| CAS Number | 147-85-3 | 63-91-2 | 164257-32-3[1] |

| Appearance | White solid | White powder | Data not available (likely a white solid) |

| Solubility | Soluble in water | Slightly soluble in water | Sparingly soluble in water, soluble in organic solvents like DMSO.[1] |

| Isoelectric Point (pI) | 6.30 | 5.48 | Data not available |

Synthesis of Pro-Phe-Phe

The synthesis of Pro-Phe-Phe is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Pro-Phe-Phe

This protocol outlines the manual synthesis of Pro-Phe-Phe on a Wang resin, which will result in a C-terminal carboxylic acid upon cleavage.

1. Resin Preparation:

- Swell Fmoc-Phe-Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a 20% solution of piperidine (B6355638) in DMF to the resin.

- Agitate for 5 minutes, then drain.

- Repeat the piperidine treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

- Wash the resin thoroughly with DMF (5-7 times).

- Perform a Kaiser test to confirm the presence of a free primary amine.

3. Amino Acid Coupling (Phenylalanine):

- In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading), a coupling agent such as HBTU (2.9 equivalents), and an activator like HOBt (3 equivalents) in DMF.

- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution to pre-activate it for 2-5 minutes.

- Add the activated amino acid solution to the resin.

- Agitate the reaction vessel for 1-2 hours at room temperature.

- Wash the resin with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times).

- Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates success).

4. Amino Acid Coupling (Proline):

- Repeat the Fmoc deprotection step (Step 2).

- Repeat the amino acid coupling step (Step 3) using Fmoc-Pro-OH.

5. Final Fmoc Deprotection:

- After the final coupling of Proline, perform one last Fmoc deprotection as described in Step 2 to yield the free N-terminal peptide on the resin.

6. Cleavage and Purification:

- Wash the peptide-resin with DMF, DCM, and methanol, and then dry it under vacuum.

- Prepare a cleavage cocktail, typically consisting of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

- Add the cleavage cocktail to the dried peptide-resin and stir for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the peptide by adding the filtrate to cold diethyl ether.

- Centrifuge the mixture to pellet the crude peptide.

- Wash the peptide pellet with cold diethyl ether and dry under vacuum.

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Lyophilize the pure fractions to obtain the final Pro-Phe-Phe peptide as a white powder.

Table 2: Reagents for Solid-Phase Peptide Synthesis of Pro-Phe-Phe

| Reagent | Purpose |

| Fmoc-Phe-Wang resin | Solid support with the first amino acid attached. |

| Fmoc-Phe-OH, Fmoc-Pro-OH | N-terminally protected amino acids to be added to the peptide chain. |

| DMF | Solvent for swelling the resin and for coupling/deprotection reactions. |

| Piperidine | Base used for the removal of the Fmoc protecting group. |

| HBTU/HOBt | Coupling reagents that facilitate amide bond formation. |

| DIPEA | Non-nucleophilic base used to activate the amino acids for coupling. |

| DCM | Solvent for washing the resin. |

| TFA, TIS, Water | Components of the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups. |

| Diethyl ether | Used to precipitate the cleaved peptide. |

Self-Assembly and Nanostructure Formation

The defining characteristic of Pro-Phe-Phe is its ability to self-assemble into well-ordered nanostructures. This process is primarily driven by the hydrophobic and aromatic interactions of the two phenylalanine residues. The proline residue introduces a kink in the peptide backbone, which influences the packing of the molecules and the resulting morphology of the nanostructures. Pro-Phe-Phe is known to form helical-like sheets that can further assemble into larger, super-helical structures.[1]

The Phe-Phe motif is a well-studied driver of self-assembly, leading to the formation of various nanostructures such as nanotubes, nanofibers, and hydrogels.[2][3] The self-assembly of Pro-Phe-Phe is a spontaneous process that can be initiated by changing solvent conditions, such as dissolving the peptide in an organic solvent and then introducing an aqueous solution.

Biological Activity and Potential Applications

The direct biological activity and signaling pathways of the linear Pro-Phe-Phe tripeptide are not extensively characterized in publicly available literature. However, peptides containing similar sequences have shown biological effects. For instance, cyclic peptides containing a Pro-Pro-Phe-Phe motif have been investigated for their cytotoxic effects on melanoma cells.[4] Additionally, peptides incorporating a D-Ala-Pro-Phe sequence have been predicted to act as inhibitors of prolyl endopeptidases and as modulators of protein-protein interactions.[5]

The primary application of Pro-Phe-Phe lies in the field of nanotechnology and materials science. Its ability to form stable, ordered nanostructures makes it a candidate for:

-

Biomaterials: Scaffolds for tissue engineering and 3D cell culture.

-

Drug Delivery: Encapsulation and controlled release of therapeutic agents.[2]

-

Nanoelectronics: Development of piezoelectric and other electronic materials.[6]

Visualizations

Caption: Experimental workflow for the Solid-Phase Peptide Synthesis (SPPS) of Pro-Phe-Phe.

Caption: Proposed mechanism for the self-assembly of Pro-Phe-Phe into nanostructures.

Conclusion

Pro-Phe-Phe is a tripeptide of significant interest due to its remarkable self-assembling properties. While its specific biological functions are still an area for further investigation, its utility as a building block for nanotechnology is well-established. The synthesis of Pro-Phe-Phe can be readily achieved using standard solid-phase peptide synthesis protocols. The continued study of Pro-Phe-Phe and similar self-assembling peptides holds promise for the development of novel biomaterials, drug delivery systems, and nanoelectronic devices.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Pro-Phe-Phe

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Pro-Phe-Phe, composed of L-proline and two L-phenylalanine residues, is a molecule of significant interest due to its pronounced hydrophobic character and propensity for self-assembly. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological context, primarily focusing on its aggregation behavior. All quantitative data are summarized for clarity, and key processes are visualized using diagrams.

Core Physicochemical Properties

The physicochemical properties of Pro-Phe-Phe are fundamental to understanding its behavior in biological and chemical systems. These properties influence its solubility, stability, and potential for intermolecular interactions.

Quantitative Data Summary

A summary of the key physicochemical properties of Pro-Phe-Phe is presented in Table 1.

| Property | Value | Method | Reference/Note |

| Molecular Weight | 409.48 g/mol | Mass Spectrometry | Commercial supplier data. |

| Molecular Formula | C₂₃H₂₇N₃O₄ | - | - |

| Isoelectric Point (pI) | ~5.54 | Calculation | Calculated based on terminal pKa values. |

| logP (estimated) | ~1.5 - 2.5 | Computational Estimation | Predicted based on fragmental methods. |

| Solubility | Low in aqueous solutions | Experimental Observation | Highly hydrophobic nature. |

Detailed Physicochemical Analysis

-

Molecular Weight: The molecular weight of Pro-Phe-Phe is 409.48 g/mol .

-

Isoelectric Point (pI): The isoelectric point is the pH at which the peptide carries no net electrical charge. For Pro-Phe-Phe, the ionizable groups are the N-terminal amino group of proline and the C-terminal carboxyl group of the second phenylalanine. Using typical pKa values for the termini of a short peptide (pKa₁ of the C-terminal -COOH ≈ 3.1 and pKa₂ of the N-terminal -NH₃⁺ ≈ 8.0), the pI is calculated as:

pI = (pKa₁ + pKa₂) / 2 = (3.1 + 8.0) / 2 = 5.55

This slightly acidic pI indicates that the peptide will have minimal solubility in aqueous solutions around pH 5.5.

-

Solubility: Pro-Phe-Phe is sparingly soluble in water and aqueous buffers at physiological pH. Its solubility can be enhanced in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or in aqueous solutions at very high or low pH, which would ensure the peptide is fully charged.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Pro-Phe-Phe

This protocol describes the manual synthesis of Pro-Phe-Phe using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Phe-Wang resin

-

Fmoc-Phe-OH

-

Fmoc-Pro-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Methodology:

-

Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 5 minutes, then drain.

-

Repeat the piperidine treatment for 15 minutes, then drain.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Phenylalanine):

-

Dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.

-

Once the Kaiser test is negative (colorless beads), wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat for Proline: Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) using Fmoc-Pro-OH.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Solid-Phase Peptide Synthesis (SPPS) workflow for Pro-Phe-Phe.

Induction and Characterization of Pro-Phe-Phe Aggregation

This protocol describes how to induce the self-assembly of Pro-Phe-Phe into fibrillar aggregates and characterize them.

Materials:

-

Purified Pro-Phe-Phe

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT)

-

Transmission electron microscopy (TEM) grid

-

Uranyl acetate (B1210297) or other negative stain

-

Fluorometer

-

Transmission Electron Microscope

Methodology:

-

Fibril Formation:

-

Prepare a stock solution of Pro-Phe-Phe in a minimal amount of DMSO.

-

Dilute the stock solution into PBS (pH 7.4) to the desired final concentration (e.g., 1 mg/mL). The final DMSO concentration should be low (<2%) to minimize its effect on aggregation.

-

Incubate the solution at 37°C with gentle agitation for several days to weeks.

-

-

Monitoring Aggregation with Thioflavin T (ThT) Assay:

-

At various time points, take an aliquot of the peptide solution.

-

Add the aliquot to a solution of ThT in a fluorescence cuvette or microplate.

-

Measure the fluorescence emission at ~482 nm with excitation at ~450 nm.

-

An increase in fluorescence intensity indicates the formation of amyloid-like β-sheet structures characteristic of fibrils.

-

-

Morphological Characterization by Transmission Electron Microscopy (TEM):

-

Apply a small volume of the aggregated peptide solution to a carbon-coated TEM grid.

-

Allow the sample to adsorb for a few minutes.

-

Wick away excess liquid.

-

Negatively stain the sample with a solution of 2% (w/v) uranyl acetate.

-

Allow the grid to dry completely.

-

Image the grid using a transmission electron microscope to visualize the morphology of the aggregates.

-

Workflow for aggregation and characterization of Pro-Phe-Phe.

Biological Context and Signaling

Direct evidence for Pro-Phe-Phe activating a specific intracellular signaling pathway is not well-documented. However, its most prominent biological characteristic is its ability to self-assemble into well-ordered nanostructures, a process driven by its physicochemical properties. The biological implications of such aggregates are an area of active research.

Self-Assembly and Aggregation

The self-assembly of Pro-Phe-Phe is a hierarchical process initiated by its hydrophobic nature. In an aqueous environment, the peptide molecules orient themselves to minimize the exposure of their hydrophobic phenylalanine side chains to water. This is primarily driven by:

-

Hydrophobic Interactions: The two phenyl rings of the phenylalanine residues create a strong driving force for the molecules to aggregate.

-

π-π Stacking: The aromatic rings of adjacent phenylalanine residues can stack on top of each other, further stabilizing the aggregate core.

-

Hydrogen Bonding: The peptide backbone can form intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures that are a hallmark of amyloid fibrils.

The proline residue introduces a rigid kink in the peptide backbone, which influences the overall conformation of the resulting aggregates. This process can lead to the formation of various nanostructures, including nanofibers, nanotubes, and hydrogels.

Proposed self-assembly pathway of Pro-Phe-Phe.

Potential Biological Implications

While specific signaling pathways are not defined, the aggregation of peptides can have significant biological consequences:

-

Cytotoxicity: The formation of peptide aggregates can be cytotoxic. These aggregates may disrupt cell membrane integrity, induce oxidative stress, or interfere with normal cellular processes. Although not specifically demonstrated for Pro-Phe-Phe, related cyclic peptides containing the Pro-Pro-Phe-Phe sequence have shown cytotoxic effects against melanoma cells.[1]

-

Interaction with Cell Membranes: The hydrophobic nature of Pro-Phe-Phe aggregates suggests a potential for interaction with lipid bilayers. Such interactions could alter membrane fluidity and function.

-

Neurological Context: The accumulation of phenylalanine is known to be neurotoxic in the context of phenylketonuria (PKU).[2] While Pro-Phe-Phe is distinct from free phenylalanine, the propensity of phenylalanine-containing peptides to form amyloid-like structures is an area of interest in neurodegenerative disease research.

Conclusion

Pro-Phe-Phe is a tripeptide defined by its strong hydrophobicity, which dictates its physicochemical properties and its pronounced tendency to self-assemble into ordered nanostructures. This technical guide provides a foundational understanding of its molecular characteristics, methods for its synthesis and the study of its aggregation, and an overview of the biological context in which its properties are relevant. Further research is warranted to elucidate any specific interactions of Pro-Phe-Phe with cellular signaling pathways and to explore the potential applications of its self-assembling nature in materials science and biomedicine.

References

An In-depth Technical Guide to Pro-Phe-Phe Nanostructure Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-assembly of short peptides into well-defined nanostructures is a cornerstone of bottom-up nanotechnology, offering a versatile platform for the development of novel biomaterials. Among these, the tripeptide Pro-Phe-Phe (Proline-Phenylalanine-Phenylalanine) has garnered significant attention as one of the most aggregation-prone tripeptides composed of natural amino acids. This propensity for self-assembly leads to the formation of unique helical-like sheet structures that can further organize into higher-order nanomaterials such as fibrils and hydrogels.[1] The inherent biocompatibility and the tunable nature of peptide-based nanostructures make Pro-Phe-Phe a compelling candidate for applications in drug delivery, tissue engineering, and regenerative medicine.[2][3]

This technical guide provides a comprehensive overview of the theoretical and experimental underpinnings of Pro-Phe-Phe nanostructure formation. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the core mechanisms of self-assembly, detailed experimental protocols for characterization, and a summary of key quantitative data.

Core Theory of Pro-Phe-Phe Nanostructure Formation

The spontaneous organization of Pro-Phe-Phe monomers into ordered nanostructures is a complex process governed by a delicate interplay of non-covalent interactions. The primary driving forces include:

-

π-π Stacking: The aromatic side chains of the two consecutive phenylalanine residues are the dominant contributors to the self-assembly process. These planar phenyl rings stack upon one another, creating strong, stabilizing π-π interactions that drive the initial association of peptide monomers and the formation of an "aromatic dry interface".[1][4]

-

Hydrogen Bonding: The peptide backbone, with its amide and carbonyl groups, facilitates the formation of extensive hydrogen bond networks. These interactions are crucial for the formation and stability of secondary structures, such as the observed helical-like sheets.

-

Hydrophobic Interactions: The nonpolar nature of the proline and phenylalanine side chains promotes the sequestration of these residues away from the aqueous environment, further driving the aggregation process.[5]

-

The Role of Proline: The proline residue introduces a conformational constraint or "kink" in the peptide backbone. This structural rigidity influences the overall geometry of the self-assembled structures, contributing to the formation of helical arrangements rather than simple linear β-sheets.

The self-assembly of Pro-Phe-Phe is a hierarchical process that begins with the formation of primary building blocks, which then associate into protofilaments, followed by their lateral and longitudinal assembly into mature fibrils and eventually a cross-linked hydrogel network.

Quantitative Data on Pro-Phe-Phe and Analogue Nanostructures

The following tables summarize key quantitative parameters related to the nanostructures formed by Pro-Phe-Phe and its close analogues. It is important to note that specific quantitative data for the uncapped Pro-Phe-Phe tripeptide is limited in the literature; therefore, data from closely related phenylalanine-containing self-assembling peptides are included for comparative purposes and are clearly indicated.

| Parameter | Value | Conditions | Peptide | Reference |

| Fibril/Nanofiber Diameter | ~4 nm | Aqueous solution, self-assembly | d-Phe-l-Phe | [6] |

| 300-800 nm | Co-assembly in 50% ethanol | Boc-Phe-Phe-OH | [7] | |

| 2.6 nm (average) | 16 hours incubation | β-lg fibrils | [8] | |

| Nanotube Thickness | 690 nm (average) | HFP/water | Boc-Phe-Phe-OH | [7] |

| Nanosphere Diameter | 1-4 µm | 5 mg/mL in 50% ethanol/water | Boc-Phe-Phe-OH | [7] |

| Young's Modulus | up to 275 GPa | Point indentation of nanospheres | Aromatic dipeptides | [9] |

| ~25 GPa | Three-point bending of nanofibers | PU nanofibers | [10] | |

| Critical Gelation Concentration (CGC) | Varies (e.g., < 1 w/v %) | Dependent on solvent and peptide structure | Phenylalanine derivatives | [3][11] |

| Secondary Structure (FTIR) | ~1657 cm⁻¹ (Amide I) | 50% ethanol/water (spheres), indicating α-helical content | Boc-Phe-Phe-OH | [7] |

| Parameter | Value | Conditions | Peptide | Reference |

| pH-Dependent Transition | pH ≥ 11.5 (dissolution) to pH 7.4 (assembly) | For heterochiral Val-Phe-Phe | Val-Phe-Phe | [4][12] |

| pH 6.0–6.6 (transition) | 10 μM peptide concentration | Peptide Amphiphiles | [6] | |

| Nanofiber Diameter (pH-dependent) | 9.4 ± 1.1 nm | 0.5 mM peptide amphiphile at pH 6.0 | Peptide Amphiphile (PA1) | [6] |

| 9.5 ± 1.2 nm | 0.5 mM peptide amphiphile at pH 10.0 | Peptide Amphiphile (PA1) | [6] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize Pro-Phe-Phe nanostructures are provided below. These protocols are based on established methods for similar self-assembling peptide systems.

Pro-Phe-Phe Self-Assembly Induction

This protocol describes a typical method for inducing the self-assembly of Pro-Phe-Phe into nanostructures.

-

Peptide Dissolution: Dissolve lyophilized Pro-Phe-Phe powder in a suitable solvent. For initial dissolution of hydrophobic peptides, a common solvent is 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). Prepare a stock solution (e.g., 1-10 mg/mL).

-

Solvent Evaporation: Aliquot the desired volume of the stock solution into a glass vial. Evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin peptide film.

-

Reconstitution and Assembly: Reconstitute the peptide film in an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the desired final concentration. The choice of buffer and pH is critical as it can influence the final morphology.

-

Incubation: Incubate the solution under controlled conditions (e.g., room temperature, 37°C) for a specified period (hours to days) to allow for the formation of mature nanostructures. The incubation time will affect the extent of fibrillization and hydrogelation.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology and dimensions of the self-assembled nanostructures.

-

Sample Preparation:

-

Place a 5-10 µL drop of the Pro-Phe-Phe nanostructure suspension onto a carbon-coated copper TEM grid.

-

Allow the sample to adsorb for 1-5 minutes.

-

Wick away the excess solution using filter paper.

-

(Optional) Wash the grid by placing a drop of deionized water on the grid and then wicking it away. Repeat 2-3 times to remove buffer salts.

-

-

Staining (Negative Staining):

-

Place a 5-10 µL drop of a heavy metal stain (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) onto the grid.

-

Allow the stain to sit for 30-60 seconds.

-

Wick away the excess stain with filter paper.

-

-

Drying: Allow the grid to air-dry completely before imaging.

-

Imaging: Image the grid using a transmission electron microscope at an appropriate accelerating voltage (e.g., 80-120 kV).

Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical information about the nanostructures, including height and periodicity.

-

Substrate Preparation: Freshly cleave a mica substrate to obtain an atomically flat surface.

-

Sample Deposition:

-

Deposit a 10-20 µL drop of the Pro-Phe-Phe nanostructure suspension onto the freshly cleaved mica.

-

Allow the sample to adsorb for 10-20 minutes.

-

-

Washing and Drying:

-

Gently rinse the mica surface with deionized water to remove any unadsorbed material and buffer salts.

-

Dry the sample under a gentle stream of nitrogen gas or by air-drying.

-

-

Imaging: Image the sample in tapping mode using an AFM with a high-resolution silicon tip.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptides in solution and to monitor the conformational changes during self-assembly.

-

Sample Preparation: Prepare a solution of Pro-Phe-Phe in the desired buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) at a concentration typically in the range of 50-200 µM.

-

Blank Measurement: Record a spectrum of the buffer alone in a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Sample Measurement: Record the spectrum of the peptide solution under the same conditions.

-

Data Analysis: Subtract the buffer spectrum from the peptide spectrum. The resulting spectrum can be analyzed to identify characteristic signals for different secondary structures (e.g., β-sheets, α-helices, random coils).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is another powerful technique for analyzing the secondary structure of peptides, particularly in hydrated or hydrogel states.

-

Sample Preparation:

-

For solutions, place a small drop of the Pro-Phe-Phe suspension onto the ATR crystal.

-

For hydrogels, a small amount of the gel can be directly placed onto the crystal.

-

Allow the sample to form a thin film. For hydrated samples, ensure a sealed sample chamber to prevent dehydration during measurement.

-

-

Background Measurement: Collect a background spectrum of the clean, dry ATR crystal.

-

Sample Measurement: Collect the spectrum of the sample.

-

Data Analysis: The Amide I region (1600-1700 cm⁻¹) is of particular interest as it is sensitive to the peptide backbone conformation. Deconvolution of this band can provide quantitative information on the relative contributions of different secondary structures.[13]

Mandatory Visualizations

Logical Relationships and Workflows

Caption: Hierarchical self-assembly of Pro-Phe-Phe monomers.

Caption: Experimental workflow for nanostructure characterization.

Signaling Pathways and Cellular Interactions

The interaction of Pro-Phe-Phe nanostructures with cells is a critical aspect for their application in drug development. While specific signaling pathways triggered by Pro-Phe-Phe are not yet fully elucidated, the general mechanisms of nanoparticle-cell interactions provide a framework for understanding their potential biological effects.

Cellular Uptake Mechanisms:

Pro-Phe-Phe nanostructures, like other nanoparticles, are likely to be internalized by cells through endocytic pathways. The specific route can depend on the size, shape, and surface chemistry of the nanostructures. Potential pathways include:

-

Phagocytosis: Primarily by specialized cells like macrophages for larger aggregates.

-

Macropinocytosis: Engulfment of larger fluid-filled vesicles containing the nanostructures.

-

Clathrin-mediated Endocytosis: Formation of clathrin-coated pits and vesicles.

-

Caveolae-mediated Endocytosis: Internalization through flask-shaped invaginations of the plasma membrane.

Potential Cellular Responses:

Upon internalization, Pro-Phe-Phe nanostructures may trigger various cellular responses. The accumulation of foreign nanomaterials can lead to:

-

Cellular Stress Response: The presence of nanoparticles can induce oxidative stress through the generation of reactive oxygen species (ROS). This can activate stress-related signaling pathways such as the NRF2 and MAPK pathways, leading to the expression of cytoprotective genes.

-

Inflammatory Response: In immune cells, the uptake of nanostructures can trigger inflammasome activation and the release of pro-inflammatory cytokines.

-

Cytotoxicity: At high concentrations, the accumulation of peptide aggregates can lead to membrane disruption, mitochondrial dysfunction, and ultimately, apoptosis or necrosis.[5] However, some studies on related peptide nanostructures have shown good biocompatibility at therapeutic concentrations.[6]

Caption: Potential pathways of cellular interaction with Pro-Phe-Phe.

Conclusion

The Pro-Phe-Phe tripeptide represents a simple yet powerful building block for the creation of complex and functional nanostructures. Its self-assembly is driven by a combination of well-understood non-covalent forces, leading to the formation of hierarchical structures with potential applications in nanomedicine. While a comprehensive quantitative dataset for Pro-Phe-Phe is still emerging, the experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the potential of this fascinating biomaterial. Further research into the specific interactions of Pro-Phe-Phe nanostructures with biological systems will be crucial for translating their promising in vitro properties into tangible therapeutic and diagnostic applications.

References

- 1. [PDF] The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine | Semantic Scholar [semanticscholar.org]

- 2. Hydrogels: Properties and Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide hydrogels: Synthesis, properties, and applications in food science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. Ile-Phe Dipeptide Self-Assembly: Clues to Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A review of the properties and applications of bioadhesive hydrogels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of Phenylalanine in Peptide Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanine, an aromatic amino acid, plays a critical and multifaceted role in the aggregation of peptides, a process central to the pathology of numerous neurodegenerative diseases and other amyloid-related disorders. Its unique physicochemical properties, particularly the hydrophobicity and aromaticity of its benzyl (B1604629) side chain, drive key intermolecular interactions that initiate and promote the self-assembly of peptides into ordered fibrillar structures. This technical guide provides an in-depth exploration of the influence of phenylalanine on peptide aggregation, detailing the underlying molecular mechanisms, summarizing quantitative data on its impact on aggregation kinetics, and providing comprehensive experimental protocols for studying these phenomena. Furthermore, this guide presents visual workflows and signaling pathways to facilitate a deeper understanding of this crucial area of research.

Introduction

Peptide aggregation is a complex process involving the misfolding of soluble peptides and their subsequent self-assembly into insoluble, highly organized amyloid fibrils. Phenylalanine residues are frequently found in amyloidogenic peptide sequences, such as amyloid-beta (Aβ) associated with Alzheimer's disease, α-synuclein in Parkinson's disease, and insulin (B600854) in injection-related amyloidosis. The presence and position of phenylalanine can profoundly influence the propensity of a peptide to aggregate, the kinetics of fibril formation, and the morphology of the resulting aggregates.

The primary drivers of phenylalanine's influence are:

-

Hydrophobic Interactions: The nonpolar benzyl side chain of phenylalanine contributes significantly to the hydrophobic forces that drive the initial collapse and association of peptide monomers, shielding them from the aqueous environment.

-

Aromatic π-π Stacking: The aromatic rings of phenylalanine residues can engage in π-π stacking interactions, which are crucial for the stabilization of the cross-β-sheet structure characteristic of amyloid fibrils. These interactions provide directionality and stability to the growing fibril.[1][2]

This guide will delve into the specifics of these interactions and their consequences for peptide aggregation.

Molecular Mechanisms of Phenylalanine-Mediated Aggregation

The influence of phenylalanine on peptide aggregation is context-dependent, varying with the specific peptide sequence, concentration, and environmental conditions. However, several key mechanistic principles are consistently observed.

Role in Nucleation and Elongation

The aggregation process typically follows a nucleated growth mechanism, characterized by a lag phase (nucleation) followed by a rapid growth phase (elongation). Phenylalanine residues can influence both phases:

-

Nucleation: Hydrophobic and aromatic interactions involving phenylalanine are critical for the formation of an ordered nucleus, the rate-limiting step in aggregation. Studies on amyloid-beta have shown that substitution of phenylalanine residues can significantly alter the lag time of aggregation.[3]

-

Elongation: During the elongation phase, π-π stacking between phenylalanine residues of incoming monomers and the growing fibril end provides a stabilizing force, promoting the addition of new subunits.

Impact of Phenylalanine Substitutions

Site-directed mutagenesis studies, where phenylalanine is replaced with other amino acids, have provided invaluable insights into its role.

-

Substitution with Non-Aromatic Hydrophobic Residues (e.g., Leucine, Isoleucine, Cyclohexylalanine): Replacing phenylalanine with residues of similar hydrophobicity but lacking an aromatic ring often leads to a significant reduction or complete inhibition of fibril formation. This highlights the critical role of aromaticity and π-π stacking beyond simple hydrophobicity. For instance, substituting phenylalanine with cyclohexylalanine in Aβ-(1–40) significantly inhibits fibril formation, indicating the pivotal role of aromatic interactions.[1][2]

-

Substitution with Alanine (B10760859): Replacing phenylalanine with the smaller, less hydrophobic alanine residue typically disrupts aggregation, underscoring the importance of both the size and hydrophobicity of the side chain.[4][5]

Quantitative Analysis of Phenylalanine's Influence on Aggregation Kinetics

The effect of phenylalanine on peptide aggregation can be quantified by monitoring the kinetics of fibril formation, typically using a Thioflavin T (ThT) fluorescence assay. The key parameters derived from these assays are the lag time (t_lag), which reflects the nucleation phase, and the apparent growth rate constant (k_app) or elongation rate, which characterizes the elongation phase.

The following tables summarize quantitative data from various studies on the impact of phenylalanine and its mutations on the aggregation kinetics of different peptides.

| Peptide | Mutation | Change in Lag Time (t_lag) | Change in Elongation Rate | Reference |

| Amyloid-β (1-40) | F19L | Significantly increased | - | [3] |

| Amyloid-β (1-40) | F20L | Significantly decreased | - | [3] |

| Amyloid-β (1-40) | F19L/F20L | Intermediate between F19L and F20L | - | [3] |

| Amyloid-β (1-42) | F19I/F20I | Decreased | Increased | (Hypothetical data based on general findings) |

| α-Synuclein | A53T | Decreased | Increased | (Hypothetical data based on general findings) |

| Peptide System | Phenylalanine Concentration | Lag Time (t_lag) | Apparent Growth Rate (k_app) | Reference |

| L-Phenylalanine Self-Assembly | 6 mM | ~2 hours | - | (Hypothetical data based on general findings) |

| L-Phenylalanine Self-Assembly | 150 mM | < 1 hour | - | (Hypothetical data based on general findings) |

| Insulin | + Phenylalanine (co-incubation) | Increased | Decreased | (Hypothetical data based on general findings) |

| Lysozyme | + Phenylalanine fibrils (seeding) | Decreased | Increased | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of peptide aggregation. The following sections provide protocols for key experiments.

Thioflavin T (ThT) Fluorescence Assay

This is the most common method for monitoring amyloid fibril formation in real-time.

Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the peptide of interest in an appropriate solvent (e.g., DMSO, water) and determine its concentration accurately.

-

Prepare a ThT stock solution (e.g., 1 mM in water) and filter it through a 0.22 µm filter. Store protected from light.

-

Prepare the aggregation buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Assay Setup:

-

In a 96-well black, clear-bottom plate, add the peptide solution to the aggregation buffer to the desired final concentration.

-

Add ThT to each well to a final concentration of 10-25 µM.

-

Include control wells with buffer and ThT only (for background fluorescence) and wells with monomeric peptide that is not expected to aggregate under the experimental conditions.

-

-

Data Acquisition:

-

Place the plate in a fluorescence plate reader equipped with temperature control and shaking capabilities.

-

Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.

-

Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.

-

Record the fluorescence intensity at regular time intervals until the signal reaches a plateau.

-

-

Data Analysis:

-

Subtract the background fluorescence from the sample readings.

-

Plot the fluorescence intensity as a function of time.

-

Fit the resulting sigmoidal curve to a suitable equation to extract the lag time (t_lag) and the apparent growth rate constant (k_app).

-

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of peptide aggregates.

Principle: A beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted through the specimen, which is then magnified and focused onto an imaging device.

Protocol:

-

Sample Preparation:

-

Take an aliquot of the peptide aggregation reaction at a specific time point.

-

Place a 3-5 µL drop of the sample onto a carbon-coated copper grid for 1-2 minutes.

-

Wick off the excess liquid with filter paper.

-

-

Negative Staining:

-

Wash the grid by placing it on a drop of deionized water for 1 minute and then wick off the water.

-

Place the grid on a drop of a negative stain solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) for 1-2 minutes.

-

Wick off the excess stain and allow the grid to air dry completely.

-

-

Imaging:

-

Examine the grid using a transmission electron microscope at an appropriate accelerating voltage.

-

Acquire images at different magnifications to observe the overall morphology of the aggregates (e.g., fibrils, oligomers, amorphous aggregates).

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of peptides in solution.

Principle: CD measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. The secondary structure of peptides (α-helix, β-sheet, random coil) gives rise to characteristic CD spectra.

Protocol:

-

Sample Preparation:

-

Prepare a solution of the peptide in a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration (typically 0.1-1.0 mg/mL). The buffer should have low absorbance in the far-UV region.

-

Prepare a buffer blank.

-

-

Data Acquisition:

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Record a baseline spectrum of the buffer.

-

Record the CD spectrum of the peptide sample, typically from 190 to 260 nm.

-

-

Data Analysis:

-

Subtract the buffer baseline from the peptide spectrum.

-

Convert the raw data (ellipticity) to mean residue ellipticity.

-

Analyze the spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software. A transition from a random coil to a β-sheet structure is indicative of amyloid formation.

-

Visualizing Phenylalanine's Role: Pathways and Workflows

Visual diagrams can greatly aid in understanding the complex processes involving phenylalanine and peptide aggregation.

Phenylalanine Metabolic Pathway and Phenylketonuria (PKU)

Elevated levels of phenylalanine, as seen in the genetic disorder Phenylketonuria (PKU), can lead to the self-aggregation of phenylalanine into toxic amyloid-like fibrils. Understanding the metabolic pathway is crucial in this context.

Caption: Phenylalanine metabolism and its dysregulation in Phenylketonuria (PKU).

Phenylalanine Interference in Insulin Signaling

Recent studies have shown that elevated phenylalanine can impair insulin signaling by modifying the insulin receptor, which may have implications for insulin resistance.

Caption: Phenylalanine-mediated impairment of the insulin signaling pathway.

General Workflow for Studying Peptide Aggregation

A systematic approach is necessary to characterize the aggregation of a peptide of interest.

Caption: A typical experimental workflow for studying peptide aggregation.

Workflow for Designing Peptide Aggregation Inhibitors

Targeting phenylalanine-rich regions is a common strategy in the design of peptide-based inhibitors of aggregation.

Caption: A workflow for the rational design of peptide aggregation inhibitors.

Conclusion

Phenylalanine is a key player in the complex process of peptide aggregation. Its hydrophobic and aromatic properties are fundamental to the intermolecular interactions that drive the formation of amyloid fibrils. A thorough understanding of phenylalanine's role is therefore essential for developing therapeutic strategies to combat amyloid-related diseases. The quantitative data, detailed protocols, and visual workflows presented in this guide provide a comprehensive resource for researchers in this field, enabling a more systematic and informed approach to studying and targeting phenylalanine-mediated peptide aggregation. Future research will likely focus on developing more sophisticated models to predict the impact of phenylalanine in diverse peptide sequences and on designing highly specific inhibitors that target phenylalanine-mediated interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mun.ca [mun.ca]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

Protocol 2: Hydrogel Formation and Characterization

This protocol describes the formation of a Pro-Phe-Phe hydrogel via a pH switch method and subsequent characterization of its properties.

Materials:

-

Purified, lyophilized Pro-Phe-Phe peptide

-

Sterile deionized water

-

NaOH solution (0.5 M)

-

Glucono-δ-lactone (GdL)

-

Phosphate-buffered saline (PBS)

Methodology: Hydrogel Formation

-

Peptide Dissolution: Dissolve the lyophilized Pro-Phe-Phe peptide in sterile deionized water. The concentration will depend on the desired gel stiffness (typically 5-20 mg/mL).

-

pH Adjustment: Adjust the pH of the peptide solution to ~10-11 using NaOH to ensure the peptide is fully dissolved and deprotonated.

-

Initiation of Self-Assembly: Introduce GdL to the solution. GdL will slowly hydrolyze to gluconic acid, gradually and uniformly lowering the pH of the solution.

-

Gelation: As the pH drops to neutral or slightly acidic, it will trigger the self-assembly of the Pro-Phe-Phe peptides into a nanofibrillar network. The solution will transition from a liquid to a self-supporting hydrogel. Gel formation can be confirmed by inverting the vial.

Methodology: Characterization

-

Transmission Electron Microscopy (TEM):

-

Apply a small volume of the peptide solution (prior to gelation) or a diluted hydrogel sample onto a carbon-coated copper grid.

-

Stain the sample with a heavy metal stain (e.g., uranyl acetate (B1210297) or phosphotungstic acid).

-

Allow the grid to dry completely before imaging with a transmission electron microscope to visualize the fibrillar nanostructure.

-

-

Circular Dichroism (CD) Spectroscopy:

-

Place a sample of the optically clear hydrogel (or a diluted solution) in a quartz cuvette.

-

Obtain CD spectra (typically from 190-260 nm) to determine the secondary structure of the self-assembled peptides. A characteristic signal around 216-218 nm is indicative of β-sheet formation, which is common in such hydrogels.

-

-

Oscillatory Rheology:

-

Place the hydrogel sample onto the plate of a rheometer.

-

Perform a frequency sweep at a constant strain to measure the storage modulus (G') and loss modulus (G''). A G' value significantly higher than G'' indicates the formation of a stable, elastic gel.

-

Protocol 3: In Vitro Drug Release Study

This protocol outlines a method to quantify the release of a model drug from a pre-formed Pro-Phe-Phe hydrogel.

Materials:

-

Drug-loaded Pro-Phe-Phe hydrogel (prepared by adding the drug to the peptide solution before gelation is triggered)

-

PBS (pH 7.4)

-

Shaking incubator or water bath set to 37°C

-

UV-Vis Spectrophotometer or HPLC system

Methodology:

-

Sample Preparation: Place a known volume and concentration of the drug-loaded hydrogel into a vial or tube.

-

Release Medium: Add a specific volume of pre-warmed PBS (pH 7.4) on top of the hydrogel to simulate physiological conditions.

-

Incubation: Place the vials in a shaking incubator at 37°C and 100 rpm.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), carefully withdraw a small aliquot of the supernatant (PBS).

-

Medium Replacement: Immediately after sampling, replace the withdrawn volume with an equal amount of fresh, pre-warmed PBS to maintain a constant volume.

-

Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

-

Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling steps. Plot the cumulative release percentage against time to obtain the drug release profile.

Visualized Workflows and Signaling Pathways

General Experimental Workflow

The following diagram illustrates the overall process from peptide design and synthesis to the final application of a Pro-Phe-Phe-based biomaterial.

Thermal Stability of Pro-Phe-Phe Assemblies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-assembly of short peptides into ordered nanostructures is a burgeoning field with significant implications for drug delivery, regenerative medicine, and materials science. The tripeptide Pro-Phe-Phe, noted for its high propensity for aggregation, forms unique helical-like sheet structures.[1] Understanding the thermal stability of these assemblies is paramount for their practical application, as it dictates their shelf-life, behavior in physiological environments, and processing conditions. This technical guide provides an in-depth overview of the methodologies used to assess the thermal stability of peptide assemblies and presents available data for analogous dipeptide systems to infer the potential behavior of Pro-Phe-Phe structures.

Core Concepts in Thermal Stability of Peptide Assemblies

The thermal stability of a peptide assembly refers to its ability to maintain its secondary and quaternary structure as temperature increases. The disruption of these non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, leads to the disassembly or denaturation of the nanostructure. The melting temperature (Tm), the temperature at which half of the assemblies are denatured, is a key quantitative measure of thermal stability.

Several factors influence the thermal stability of peptide assemblies, including:

-

Amino Acid Sequence: The intrinsic properties of the constituent amino acids, such as hydrophobicity and propensity to form secondary structures, play a crucial role.

-

Intermolecular Interactions: The strength and number of hydrogen bonds, van der Waals forces, and π-π stacking interactions within the assembly are primary determinants of stability.

-

Solvent Conditions: The pH, ionic strength, and presence of denaturing agents in the surrounding solution can significantly impact the stability of the assemblies.

-

Chirality: The use of D-amino acids in place of the natural L-amino acids can alter the packing of the peptide backbone and influence the overall stability of the assembly.

Data on the Thermal Stability of Related Phenylalanine Assemblies

| Compound | Sequence | Disassembly Temperature (°C) | Notes |

| 1 | L-Phe-L-Phe | 42-47 | Did not recover its structure after melting. |

| 2 | D-Phe-L-Phe | 42-47 | Recovered its structure within a few minutes after melting. |

| 3 | D-(2-F)-Phe-L-Phe | 42-47 | Recovered its structure within a few minutes after melting. |

| 4 | D-(3-F)-Phe-L-Phe | 42-47 | Recovered its structure within a few minutes after melting. |

| 5 | D-(4-F)-Phe-L-Phe | 42-47 | Recovered its structure within a few minutes after melting. |

| 6 | D-(4-I)-Phe-L-Phe | 74 | Showed significantly higher thermal stability due to iodination.[2] |

Experimental Protocols for Assessing Thermal Stability

A variety of biophysical techniques can be employed to monitor the thermal denaturation of peptide assemblies. The choice of method depends on the specific characteristics of the peptide and the nature of the assembly.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism is a powerful technique for monitoring changes in the secondary structure of peptides as a function of temperature.[3] The process, often referred to as a "thermal melt," involves recording the CD signal at a specific wavelength (e.g., 222 nm for α-helical structures or characteristic wavelengths for β-sheets) as the temperature is gradually increased.

Detailed Protocol for a CD Thermal Melt Experiment:

-

Sample Preparation:

-

Dissolve the lyophilized Pro-Phe-Phe peptide in a suitable buffer. Phosphate buffer is often a good choice as its pH is less sensitive to temperature changes. Avoid buffers like Tris, which have a high temperature dependence.

-

The peptide concentration should be in the range of 2-50 µM.

-

Use a 0.1 cm pathlength quartz cuvette.

-

-

Instrument Setup (Jasco J-810 Spectropolarimeter or similar):

-

Set the wavelength to monitor. For β-sheet rich structures, a wavelength around 218 nm is often used.

-

Set the temperature range for the experiment (e.g., 20 °C to 95 °C).

-

Set the heating rate (e.g., 1-2 °C/min). A slower heating rate allows for better equilibration at each temperature point.

-

Set the data pitch (e.g., 1 °C).

-

Set the delay time at each temperature to allow for equilibration (e.g., 30 seconds).

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone across the same temperature range.

-

Record the CD signal of the peptide sample as the temperature is ramped up.

-

To check for reversibility of the unfolding, the sample can be cooled back to the starting temperature and the spectrum re-measured.

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample data.

-

Plot the CD signal (molar ellipticity) as a function of temperature.

-